molecular formula C10H8F3NO3 B2942400 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid CAS No. 39801-62-2

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid

Cat. No. B2942400
CAS RN: 39801-62-2
M. Wt: 247.173
InChI Key: AFPBGEGBLXHXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid, also referred to as TFAA-PAA, is a chemical entity that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a valuable intermediate for preparing various pharmacologically active compounds .


Synthesis Analysis

The synthesis of 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid involves several steps. A series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . The reaction at room temperature without any other additive provided the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .


Molecular Structure Analysis

The molecular structure of 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid is C10H8F3NO3 with a molecular weight of 247.173. The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . TFA is the precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol .

Safety And Hazards

Trifluoroacetic acid is highly corrosive . The safety data sheet (SDS) provides more detailed information about its hazards .

Future Directions

2,4,5-Trifluoroacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . This suggests that 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBGEGBLXHXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid

Synthesis routes and methods

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

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